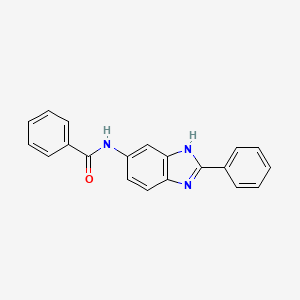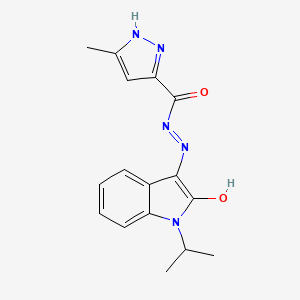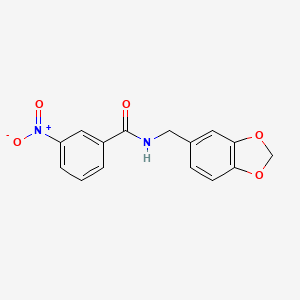
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, also known as PBB, is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound has a complex structure that contains both benzimidazole and benzamide moieties, which give it unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules that are essential for cell division. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide binds to the colchicine site of tubulin, which prevents the assembly of microtubules and leads to cell cycle arrest and apoptosis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can contribute to the anticancer activity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide.
Biochemical and Physiological Effects:
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been shown to have several biochemical and physiological effects that are relevant to its anticancer activity. For example, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can induce oxidative stress and DNA damage, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells, which can contribute to the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide for lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, which reduces the risk of toxicity and side effects. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to be effective against cancer cells that are resistant to conventional chemotherapy, which can provide new treatment options for cancer patients. However, one of the limitations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is complex and involves multiple targets, which can make it challenging to study its effects in vitro and in vivo.
Orientations Futures
There are several future directions for further research on N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. Moreover, the optimization of the formulation and delivery of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can enhance its bioavailability and efficacy in vivo. Additionally, the identification of biomarkers that can predict the response of cancer cells to N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can improve patient selection and treatment outcomes. Finally, the combination of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide with other anticancer agents can enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the reaction of 2-phenyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with an acid. The yield of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
Propriétés
IUPAC Name |
N-(2-phenyl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)21-16-11-12-17-18(13-16)23-19(22-17)14-7-3-1-4-8-14/h1-13H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEILCJQRYOUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)





![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)


